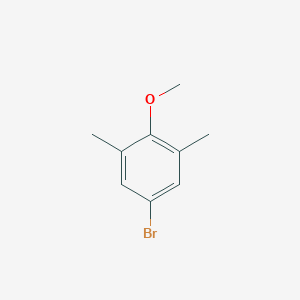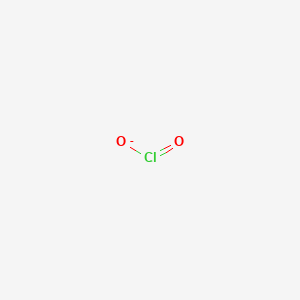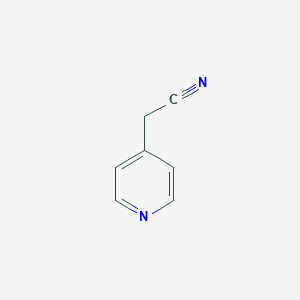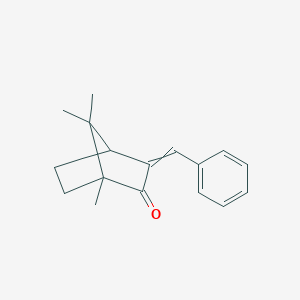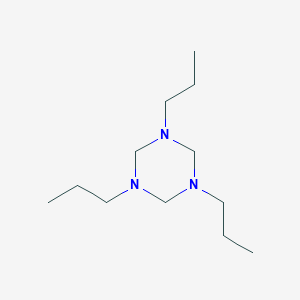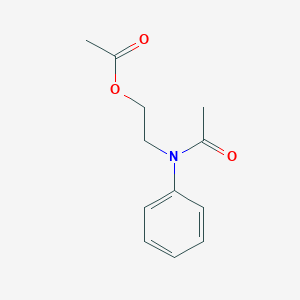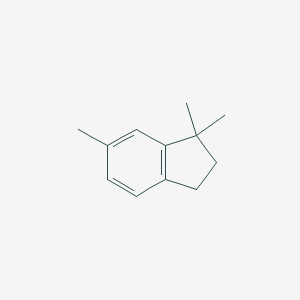
1H-Indene, 2,3-dihydro-1,1,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It has been extensively studied due to its unique chemical and physical properties, as well as its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is not well understood. However, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple and efficient methods. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. One potential direction is the development of new synthetic methods for the production of this compound, which may improve its purity and yield. Another direction is the study of its potential applications in the field of organic electronics, where it may be used as a building block for the synthesis of new materials with improved properties. Finally, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- can be synthesized through various methods, including catalytic hydrogenation of indene, isomerization of β-pinene, and cyclization of 2,3-dihydro-1,1,6-trimethyl-2H-inden-5-ol. The most commonly used method involves the catalytic hydrogenation of indene using a palladium or platinum catalyst under high pressure and temperature. This method yields a high purity product with a yield of up to 90%.
Applications De Recherche Scientifique
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of conductive polymers.
Propriétés
Numéro CAS |
14276-95-0 |
|---|---|
Nom du produit |
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
3,3,5-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
OEAUYEGWUJMPQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
SMILES canonique |
CC1=CC2=C(CCC2(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



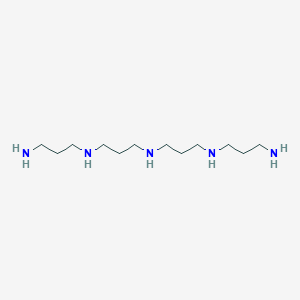
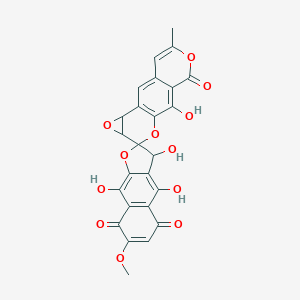
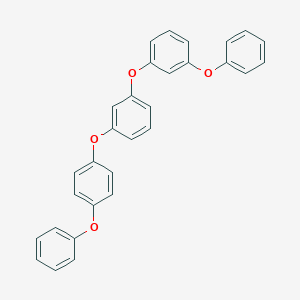
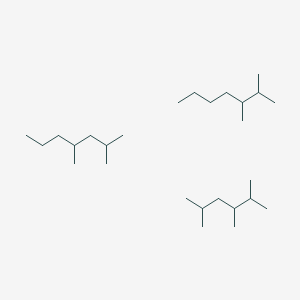
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
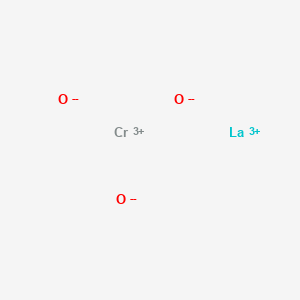
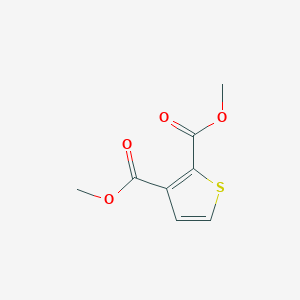
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
